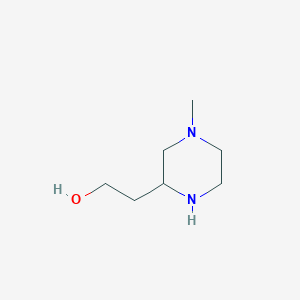

2-(4-Methylpiperazin-2-yl)ethanol

説明

A Historical Mainstay in Medicinal Chemistry

The journey of piperazine (B1678402) derivatives in medicine began in the early 20th century, with their initial application as anthelmintic agents to treat parasitic worm infections. wikipedia.orgdrugbank.com This early success paved the way for broader investigations into the pharmacological potential of the piperazine ring. Over the decades, this simple heterocycle has been incorporated into a multitude of drugs spanning various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.govnih.gov Its enduring presence is a testament to its reliability and adaptability in the design of new therapeutic agents. researchgate.net

Structural Versatility and Conformational Flexibility

The piperazine ring typically adopts a chair conformation, similar to cyclohexane. ed.ac.uk This conformation, however, is not rigid. The presence of the two nitrogen atoms allows for a degree of conformational flexibility, which can be crucial for a molecule's ability to bind effectively to its biological target. nih.gov The nitrogen atoms can also serve as points for substitution, allowing for the facile introduction of a wide range of chemical groups. This structural versatility enables chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a specific receptor or enzyme. nih.govresearchgate.net The ability to readily modify the piperazine scaffold makes it a highly attractive component in the construction of diverse chemical libraries for drug screening. researchgate.net

Optimizing Pharmacokinetic Profiles

A key reason for the widespread use of the piperazine moiety is its positive influence on the pharmacokinetic properties of a drug candidate. nih.gov The two nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH. This ionization increases the water solubility of a molecule, which is often a critical factor for good oral bioavailability. researchgate.netnih.gov Furthermore, the piperazine scaffold can help to achieve a balance between lipophilicity and hydrophilicity, which is essential for a drug to effectively traverse biological membranes and reach its site of action. researchgate.net The presence of the piperazine ring can also influence a molecule's metabolic stability and its potential for drug-drug interactions. drugbank.com

Structure

3D Structure

特性

IUPAC Name |

2-(4-methylpiperazin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-3-8-7(6-9)2-5-10/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIMSDKCNRHEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596169 | |

| Record name | 2-(4-Methylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211053-48-4 | |

| Record name | 2-(4-Methylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 2 4 Methylpiperazin 2 Yl Ethanol and Its Analogs

General Synthetic Routes to Piperazine-Containing Compounds

The construction of the piperazine (B1678402) ring or its derivatization is central to the synthesis of a vast array of pharmacologically active molecules. nih.govtandfonline.com Many synthetic routes utilize commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials. nih.gov However, for certain complex structures, the synthesis of the piperazine or piperazinone ring itself is necessary. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and widely used method for the N-alkylation of piperazines. nih.govgacariyalur.ac.in This approach involves the reaction of a piperazine derivative with an electrophile, typically an alkyl halide or sulfonate, leading to the formation of a new carbon-nitrogen bond. nih.govgacariyalur.ac.in

The reaction of piperazines with alkyl halides (chlorides, bromides) or sulfonates is a cornerstone of piperazine chemistry. nih.gov This SN2 reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.orglibretexts.org The rate of this bimolecular reaction is dependent on the concentrations of both the piperazine and the alkyl halide. gacariyalur.ac.inlibretexts.org Steric hindrance around the reaction center can significantly impact the reaction rate, with primary alkyl halides being more reactive than secondary or tertiary ones. libretexts.orglibretexts.org The choice of solvent is also crucial; polar aprotic solvents can enhance the nucleophilicity of the piperazine and accelerate the reaction. libretexts.org

Arylpiperazines can be synthesized through several methods, including palladium-catalyzed Buchwald-Hartwig coupling, the copper-catalyzed Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic halides. nih.gov For instance, the synthesis of Avapritinib involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate via an SNAr reaction. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| N-methylpiperazine | Benzyl (B1604629) bromide | 1-Benzyl-4-methylpiperazine | Nucleophilic Substitution | nih.gov |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Flibanserin | Nucleophilic Substitution | nih.gov |

| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | Intermediate for Avapritinib | Nucleophilic Aromatic Substitution | nih.gov |

| N-ethylpiperazine | 1-Bromo-4-nitrobenzene | Intermediate for Infigratinib | Nucleophilic Substitution | mdpi.com |

Base-induced SN2 reactions are employed for the extension of piperazine side chains. A notable example is the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comresearchgate.net This three-component reaction utilizes 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride as an ethyl piperazine source, a disulfide as a thiol source, and trimethylsilyl (B98337) cyanide as a cyanide source in the presence of a base. mdpi.com The reaction proceeds via a disubstitution SN2 mechanism. mdpi.comresearchgate.net

The reaction of piperazines with azaarene halides is another important application of nucleophilic substitution. rsc.org In these reactions, the piperazine acts as a nucleophile, displacing a halide from an electron-deficient heterocyclic aromatic ring. researchgate.net For example, the reaction of various azaarene halides with 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium sulfide (B99878) in DMSO at elevated temperatures yields the corresponding 4-substituted 1-heteroarylpiperazines. rsc.org The leaving group on the azaarene (fluoride, chloride, or bromide) does not appear to have a significant effect on the reactivity in this particular protocol. rsc.org

Reductive Amination Strategies

Reductive amination is a versatile and powerful method for forming C-N bonds and is widely used in the synthesis of piperazine derivatives. thieme-connect.comresearchgate.net This reaction involves the initial formation of an iminium ion from the reaction of a carbonyl compound (aldehyde or ketone) with a secondary amine like piperazine, followed by reduction of the iminium ion to the corresponding tertiary amine. thieme-connect.com

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN). thieme-connect.com However, from a green chemistry perspective, catalytic hydrogenation using H2 is considered an ideal reducing agent as it produces only water as a byproduct. thieme-connect.com Continuous-flow hydrogenation has emerged as a safe and scalable method for carrying out these reactions, even with secondary amines which can be challenging due to competing reduction of the carbonyl group. thieme-connect.com For instance, benzylpiperazine can be synthesized directly from benzaldehyde (B42025) and piperazine using a continuous-flow hydrogenation setup, avoiding the need for protecting groups. thieme-connect.com

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Benzaldehyde | Piperazine | H₂/Catalyst (Flow) | Benzylpiperazine | thieme-connect.com |

| Aldehyde/Ketone | Piperazine | NaBH(OAc)₃ | N-Alkylpiperazine | thieme-connect.com |

| Aldehyde/Ketone | Piperazine | NaBH₃CN | N-Alkylpiperazine | thieme-connect.com |

| β-Keto ester | Ammonium (B1175870) acetate (B1210297)/Sodium cyanoborohydride | - | 2,3-Substituted 1,4-diamine (piperazine precursor) | nih.gov |

Intramolecular reductive amination is another powerful strategy for constructing the piperazine ring. researchgate.net This approach has been utilized in the synthesis of various nitrogen-containing heterocycles. researchgate.net

Reduction of Carboxyamides

The reduction of carboxyamides represents another important route to N-alkyl piperazine derivatives. nih.gov This method involves the conversion of a carbonyl group within an amide to a methylene (B1212753) group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are typically required for this transformation. google.com For example, piperazinediones can be reduced to the corresponding piperazines using such strong reducing agents. google.com This method is particularly useful for synthesizing piperazines that are not readily accessible through other routes. The synthesis of piperazine-2-carboxamide (B1304950) can be achieved through a two-step process involving the hydrolysis of a nitrile to an amide, followed by the reduction of the pyrazine (B50134) ring to a piperazine. researchgate.net

DABCO-Mediated C-N Bond Cleavage in Piperazine Synthesis

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor for substituted piperazines represents an efficient and strategic approach in synthetic organic chemistry. nih.govx-mol.com This method is centered around the cleavage of a C-N bond within the rigid bicyclic structure of DABCO to generate a flexible N-ethylpiperazine moiety, a common pharmacophore in drug discovery. mdpi.com This transformation provides a reliable pathway to unsymmetrical N-substituted piperazines, which can be challenging to prepare through other means. mdpi.com

Mechanism of Quaternary Ammonium Salt Formation

The foundational step in this synthetic strategy is the activation of a C-N bond in DABCO. researchgate.net This is achieved by reacting DABCO, a tertiary amine, with a variety of activating agents to form a quaternary ammonium salt. nih.govrsc.org These agents can include alkyl halides, aryl halides, benzynes, activated alkynes, and sulfonyl chlorides. researchgate.netrsc.org The formation of the quaternary ammonium salt renders the DABCO structure electrophilic. nih.govrsc.org This positively charged intermediate is then susceptible to nucleophilic attack. The subsequent reaction with a nucleophile leads to the cleavage of one of the C-N bonds and the opening of one of the rings, yielding a 1-substituted-4-(2-functionalized-ethyl)piperazine derivative. nih.gov For instance, the reaction of DABCO with reagents like 3,4-dihalo-2(5H)-furanone can initiate the C-N bond cleavage under catalyst-free conditions to afford furanone derivatives with a piperazine motif. nih.gov Similarly, benzyne, generated in situ, can react with DABCO to form a quaternary ammonium salt, which then reacts with various nucleophiles. researchgate.netresearchgate.net

Application in Multicomponent Reactions

The in-situ activation of DABCO is a particularly effective tactic in multicomponent reactions (MCRs), allowing for the diversity-oriented synthesis of drug-like piperazine derivatives in a single pot. nih.govrsc.org MCRs are highly efficient processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. nih.govworldwidejournals.com

A notable example is a one-pot, four-component reaction for synthesizing piperazine derivatives linked to an isothiourea group. researchgate.net In this process, DABCO salts, generated in situ from the reaction of DABCO with alkyl bromides, react with phenylisothiocyanate and various secondary amines. researchgate.net The mechanism involves the initial formation of the DABCO quaternary salt and a parallel reaction of the secondary amine with phenylisothiocyanate. The resulting intermediates then combine, leading to C-N bond cleavage in the DABCO salt and the formation of the final isothiourea-ethylene-tethered-piperazine product in good to high yields. researchgate.net This approach highlights the power of using DABCO in MCRs to rapidly build molecular complexity. nih.govresearchgate.net

Specific Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol Derivatives

The synthesis of specific derivatives of this compound and its analogs often employs versatile strategies, including direct reactions with piperazine precursors and sophisticated one-pot procedures.

Synthesis through Reaction with 1-Methylpiperazine (B117243)

Derivatives of the target compound can be synthesized using 1-methylpiperazine as a starting material. For example, 7-(4-methylpiperazin-1-yl)-5-oxo-6,7,8,9-tetrahydro [5H] benzocycloheptene (B12447271) is prepared by reacting 1-methylpiperazine with 5-oxo-8,9-dihydro [5H] benzocycloheptene in ethanol (B145695) at room temperature. prepchem.com The reaction proceeds via a Michael-type addition of the secondary amine of 1-methylpiperazine to the α,β-unsaturated ketone system of the benzocycloheptene. After stirring for several hours, the product is isolated following an acid-base workup. prepchem.com

| Reactant 1 | Reactant 2 | Solvent | Time | Temperature | Product |

| 5-oxo-8,9-dihydro [5H] benzocycloheptene | 1-Methylpiperazine | Ethanol | 4 hours | 20°C | 7-(4-methylpiperazin-1-yl)-5-oxo-6,7,8,9-tetrahydro [5H] benzocycloheptene |

One-Pot and Multi-Component Reaction Approaches

One-pot and multicomponent reactions provide an efficient means to synthesize complex piperazine derivatives that are structurally related to this compound. nih.govrsc.org A base-induced, three-component synthesis has been developed to produce 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.com This reaction utilizes a DABCO-derived salt, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), as the source of the ethyl-piperazine core. mdpi.com The reaction combines disulfides, CAABC, and trimethylsilyl cyanide in ethanol with cesium carbonate as the base, heated to 100°C. mdpi.comresearchgate.net This method is notable for its broad scope, accommodating a wide range of aromatic and heterocyclic disulfides to yield the corresponding products. mdpi.com

The following table showcases the synthesis of various 2-(4-(2-(arylthio)ethyl)piperazinyl)acetonitrile derivatives using this one-pot method. mdpi.com

| Disulfide Source | Product | Yield |

| Bis(4-methoxyphenyl) disulfide | 2-(4-(2-((4-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile (2b) | 76% |

| Bis(m-tolyl) disulfide | 2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile (2j) | 76% |

| Bis(3-chlorophenyl) disulfide | 2-(4-(2-((3-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile (2l) | 85% |

| Bis(2-chlorophenyl) disulfide | 2-(4-(2-((2-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile (2q) | 84% |

| Di(pyridin-2-yl) disulfide | 2-(4-(2-(pyridin-2-ylthio)ethyl)piperazinyl)acetonitrile (2w) | 84% |

| 2,2'-Dithiobis(benzimidazole) | 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazinyl)acetonitrile (2ab) | 71% |

Synthesis of Piperazin-ol Tethered Benzimidazoles from Intermediates

Piperazine-containing benzimidazoles are a class of compounds with significant biological interest. nih.gov Synthetic routes to these molecules can involve the use of piperazine intermediates. A key strategy for creating 1H-benzimidazol-2-ylthioacetylpiperazine derivatives involves the reaction of researchgate.netrsc.orgthiazolo[3,2-a]benzimidazol-3(2H)-ones with an appropriate N-monosubstituted piperazine. nih.gov In this method, the thiazolo-benzimidazolone starting material is refluxed with the piperazine in ethanol for several hours. nih.gov The reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the thiazolone ring, leading to ring opening and formation of the final benzimidazole (B57391) product with a piperazine-thioethanone tether at the C-2 position. nih.gov This approach allows for the synthesis of a library of derivatives by varying the substituent on the starting piperazine. nih.gov

Chiral Synthesis and Enantioselective Approaches for this compound Stereoisomers

The preparation of specific stereoisomers of this compound is crucial for understanding its structure-activity relationship in various biological contexts. This section details the asymmetric synthesis techniques and the diastereoselective and enantioselective methodologies employed to achieve this.

Asymmetric Synthesis Techniques

Asymmetric synthesis of chiral piperazines often utilizes the "chiral pool," where readily available enantiopure starting materials, such as amino acids, are converted into the desired target molecule. A common strategy involves the use of (S)-serine to introduce the stereocenter at the C-2 position of the piperazine ring. This approach has been successfully applied to synthesize a series of chiral nonracemic (piperazin-2-yl)methanols. The key step in such a synthesis is often the reaction of a chloroacetamide derivative with various primary amines to form diastereomeric bicyclic piperazinediones.

Another powerful technique is the use of chiral auxiliaries. For instance, (R)-(−)-phenylglycinol can serve as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine. nih.gov The auxiliary guides the stereochemical outcome of the reaction and is subsequently removed to yield the enantiomerically enriched product. Diastereoselective methylation of an intermediate 2-oxopiperazine has been shown to proceed with high diastereomeric excess. nih.gov

Catalytic asymmetric synthesis represents a more atom-economical approach. While a direct catalytic asymmetric synthesis of this compound is not extensively documented, related transformations provide valuable insights. For example, rhodium-catalyzed asymmetric conjugate arylation has been used to access chiral phenols in ethanol, demonstrating the potential for catalytic methods in generating chiral building blocks. youtube.com Similarly, palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be further elaborated.

Diastereoselective and Enantioselective Methodologies

Achieving high diastereoselectivity and enantioselectivity is a primary goal in the synthesis of complex molecules like this compound. Diastereoselective methods often rely on substrate control, where existing stereocenters in the molecule influence the stereochemical outcome of subsequent reactions. For example, the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to homochiral α-amino sulfinylimines, derived from (R)-phenylglycinol and bearing Ellman's auxiliary, has been employed for the diastereoselective synthesis of cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov

Enantioselective methodologies aim to create a new stereocenter with a preference for one enantiomer over the other. This can be achieved through the use of chiral catalysts or reagents. Asymmetric hydrogenation is a powerful tool for establishing stereocenters. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. nih.gov These intermediates can then be converted to the corresponding chiral piperazines.

The choice of solvent and reaction conditions can also significantly impact the stereoselectivity of a reaction. For instance, iridium-catalyzed reactions for the synthesis of C-substituted piperazines have shown high regio- and diastereoselective control under mild conditions. youtube.com

| Methodology | Key Features | Example Application | Reference |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like amino acids. | Synthesis of chiral (piperazin-2-yl)methanols from (S)-serine. | researchgate.net |

| Chiral Auxiliaries | A chiral auxiliary directs the stereochemical outcome. | Synthesis of (R)-(+)-2-methylpiperazine using (R)-(−)-phenylglycinol. | nih.gov |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts for enantioselective transformations. | Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. | princeton.edu |

| Diastereoselective Addition | An existing stereocenter controls the formation of a new one. | Addition of Ruppert-Prakash reagent to α-amino sulfinylimines. | nih.gov |

| Asymmetric Hydrogenation | Creates chiral centers via enantioselective addition of hydrogen. | Palladium-catalyzed hydrogenation of pyrazin-2-ols. | nih.gov |

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms of the key steps in the synthesis of this compound is essential for optimizing reaction conditions and improving yields and selectivity.

Reaction Mechanism Research (e.g., SN2 reaction)

The N-methylation of the piperazine ring, a crucial step in the synthesis of the title compound, typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nitrogen atom of the piperazine acts as a nucleophile and attacks the electrophilic carbon of the methylating agent, such as methyl iodide. The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of configuration at the carbon center if it is chiral.

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (the piperazine derivative) and the electrophile (the methylating agent). The general order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary, with tertiary halides being unreactive. The nature of the leaving group also plays a significant role, with iodide being an excellent leaving group.

Investigation of Reaction Kinetics and Thermodynamics

Kinetic studies of N-alkylation reactions provide quantitative information about the reaction rates and the factors that influence them. The kinetics of the N-alkylation of diarylamines by methyl iodide in dimethylformamide have been shown to follow a bimolecular substitution mechanism between the un-ionized reactant molecules. The rate of reaction can be influenced by factors such as the solvent, temperature, and the steric and electronic properties of the amine and the alkylating agent.

Chemical Derivatization and Structural Modification of 2 4 Methylpiperazin 2 Yl Ethanol

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The presence of two nitrogen atoms in the piperazine ring of 2-(4-Methylpiperazin-2-yl)ethanol, one tertiary (at position 4, bearing a methyl group) and one secondary (at position 1), provides distinct sites for chemical reactions. The secondary amine is the primary site for functionalization through reactions such as N-alkylation and N-acylation, enabling the introduction of a diverse range of substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for the derivatization of the piperazine nucleus in this compound. These reactions are typically carried out at the more reactive secondary amine (N-1).

N-Alkylation involves the introduction of an alkyl group onto the secondary nitrogen atom. This can be achieved by reacting this compound with an appropriate alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used include potassium carbonate or triethylamine (B128534), and the reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. For instance, treatment with benzyl (B1604629) bromide would yield 2-(1-benzyl-4-methylpiperazin-2-yl)ethanol. The reaction conditions, such as temperature and reaction time, can be optimized to ensure complete alkylation. nih.gov

N-Acylation introduces an acyl group to the secondary nitrogen, forming an amide linkage. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride. The reaction is often carried out in the presence of a base like triethylamine or pyridine (B92270) to scavenge the generated acid. For example, reaction with acetyl chloride would produce 1-acetyl-2-(4-methylpiperazin-2-yl)ethanol. These acylation reactions are generally robust and high-yielding.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl Halide (R-X), Base | 2-(1-Alkyl-4-methylpiperazin-2-yl)ethanol |

| N-Acylation | Acyl Chloride (R-COCl), Base | 1-Acyl-2-(4-methylpiperazin-2-yl)ethanol |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings onto the piperazine scaffold of this compound is a common strategy in drug discovery to explore new chemical space and biological activities. These moieties are typically introduced via N-alkylation or N-acylation reactions, where the heterocyclic system is part of the alkylating or acylating agent.

Thiazole (B1198619) and its derivatives can be appended to the this compound core. A common synthetic route involves the reaction of this compound with a halo-substituted thiazole, such as a 2-chlorothiazole (B1198822) or a 2-bromothiazole (B21250) derivative, via a nucleophilic substitution reaction. researchgate.net For example, reacting this compound with 2-chloro-4-phenylthiazole (B162996) in the presence of a suitable base would yield 2-(4-methyl-1-(4-phenylthiazol-2-yl)piperazin-2-yl)ethanol.

Thiazolylhydrazine derivatives can also be synthesized. A general approach involves the reaction of a thiosemicarbazide (B42300) with an α-haloketone to form the thiazole ring, which can then be linked to the piperazine nitrogen. researchgate.netsemanticscholar.org Alternatively, a pre-formed thiazolylhydrazine can be coupled with a suitable derivative of this compound. For instance, a carbohydrazide (B1668358) derivative of this compound could be cyclized with a thiocyanate (B1210189) to form a triazole-thione, which is a related heterocyclic system. farmaciajournal.com

| Heterocycle | Synthetic Approach | Example Reactants |

| Thiazole | Nucleophilic substitution with a halo-thiazole | This compound, 2-chloro-4-phenylthiazole, Base |

| Thiazolylhydrazine | Coupling with a pre-formed thiazolylhydrazine derivative | N-acylated this compound derivative, Hydrazine, Thiazole precursor |

The synthesis of quinazoline (B50416) and quinoxaline (B1680401) derivatives of this compound typically involves the reaction of the piperazine nitrogen with a reactive quinazoline or quinoxaline precursor. nih.govnih.gov For quinazoline derivatives, a common method is the nucleophilic aromatic substitution of a halogenated quinazoline, such as 4-chloroquinazoline. ijirset.com The secondary amine of this compound can displace the chlorine atom to form a C-N bond, yielding a 4-(piperazin-1-yl)quinazoline derivative. nih.gov

Similarly, quinoxaline derivatives can be prepared by reacting this compound with a halo-substituted quinoxaline, for instance, 2-chloroquinoxaline. nih.gov The reaction conditions often involve heating in a suitable solvent like ethanol (B145695) or isopropanol, sometimes with the addition of a base. sphinxsai.com

| Heterocycle | Synthetic Approach | Example Reactants |

| Quinazoline | Nucleophilic aromatic substitution | This compound, 4-Chloroquinazoline, Base |

| Quinoxaline | Nucleophilic aromatic substitution | This compound, 2-Chloroquinoxaline, Base |

Pteridine (B1203161) derivatives can be synthesized and linked to the this compound moiety. A general strategy for the synthesis of pteridines involves the condensation of a substituted pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound. researchgate.net To incorporate the this compound group, one could start with a pyrimidine (B1678525) precursor already bearing this piperazine unit. For example, a 4-chloro-5-nitropyrimidine (B138667) can be reacted with this compound, followed by reduction of the nitro group to an amine and subsequent cyclization with a diketone like glyoxal (B1671930) or diacetyl to form the pteridine ring. researchgate.net

| Heterocycle | Synthetic Approach | Example Reaction Sequence |

| Pteridine | Condensation of a functionalized pyrimidine with a dicarbonyl compound | 1. Reaction of this compound with 4-chloro-5-nitropyrimidine. 2. Reduction of the nitro group. 3. Cyclization with a 1,2-dicarbonyl compound. |

The synthesis of benzimidazole (B57391) and benzothiazole (B30560) derivatives of this compound can be achieved through several routes. For benzimidazole derivatives, a common method involves the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.govnih.gov To attach the this compound moiety, one could use a functionalized benzimidazole, such as 2-chloromethylbenzimidazole, to alkylate the secondary nitrogen of the piperazine ring. google.com

For the synthesis of benzothiazole derivatives, a typical approach is the reaction of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. nih.govnih.gov Alternatively, a pre-formed benzothiazole with a reactive group, such as 2-chlorobenzothiazole, can be reacted with this compound in a nucleophilic substitution reaction to form the desired derivative. d-nb.info

| Heterocycle | Synthetic Approach | Example Reactants |

| Benzimidazole | Alkylation with a functionalized benzimidazole | This compound, 2-Chloromethylbenzimidazole, Base |

| Benzothiazole | Nucleophilic substitution with a halo-benzothiazole | This compound, 2-Chlorobenzothiazole, Base |

Benzofuran (B130515) Hybrids

Benzofuran, a heterocyclic compound found in many natural products and synthetic drugs, has been integrated with the this compound moiety to create hybrid molecules. nih.govresearchgate.netnih.govjocpr.comscienceopen.com The synthesis of these hybrids often involves the reaction of a benzofuran precursor with the piperazine derivative. For instance, 2-[4-( nih.govBenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol is a known benzofuran-pyrimidine hybrid. nih.gov Another example is 1-Benzofuran-2-yl-2-(4-phenyl-piperazin-1-yl)-ethanol. lookchem.com The rationale behind creating these hybrids lies in the potential for synergistic or additive biological activities, combining the pharmacological profiles of both the benzofuran and piperazine moieties. nih.govscienceopen.com Research has explored the synthesis of various substituted benzofurans through methods like ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org

Pyrimidine Derivatives

The pyrimidine ring system is a crucial component of nucleic acids and a common feature in many therapeutic agents. The incorporation of a this compound group onto a pyrimidine scaffold has been a strategy to develop novel compounds. nih.govnih.govmdpi.commdpi.com A general synthetic approach involves the nucleophilic substitution reaction between a halogenated pyrimidine and this compound. For example, thiophene-substituted chalcones can be cyclized with thiourea (B124793) to form pyrimidine-2-thiols, which are then further reacted with N-methylpiperazine to yield the desired pyrimidine-piperazine derivatives. nih.govnih.govresearchgate.net

A study detailed the synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines. The process started with thiophene-substituted chalcones, which were cyclized with thiourea to produce 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols. These intermediates were then reacted with methyl iodide to form 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines. Finally, refluxing these compounds with N-methylpiperazine yielded the target pyrimidine derivatives. nih.govnih.govresearchgate.net

Table 1: Synthesis of Pyrimidine-Piperazine Derivatives

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Thiophene-substituted chalcones | Thiourea, Potassium hydroxide | 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols | 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | nih.govnih.govresearchgate.net |

| 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols | Methyl iodide | 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines | nih.govnih.govresearchgate.net | |

| 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines | N-methylpiperazine | nih.govnih.govresearchgate.net |

Purine (B94841) Scaffolds

Purines are fundamental nitrogenous heterocyclic compounds vital to cellular metabolism. nih.govrsc.org The conjugation of this compound to a purine scaffold is an area of interest in drug discovery. nih.govnih.gov Synthesis of these derivatives can be achieved through various methods, including the reaction of a halogenated purine with the piperazine compound. rsc.org For instance, novel purine isosteres have been synthesized where a 4-methylpiperazin-1-yl substituent is introduced onto a pyrrolo[2,3-c]pyridine scaffold, a purine-like heterocycle. nih.gov This was accomplished by the nucleophilic substitution of a chloro group on the N-oxide derivative of the scaffold with 1-methylpiperazine (B117243) in ethanol at high temperature and pressure. nih.gov

Table 2: Synthesis of Purine-Piperazine Derivatives

| Precursor | Reagents | Product | Reference |

| 7-chloro-pyrrolo[2,3-c]pyridine N-oxide | 1-methylpiperazine, ethanol | 7-(4-methylpiperazin-1-yl)-pyrrolo[2,3-c]pyridine N-oxide | nih.gov |

Triazine Derivatives

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. ijpsr.inforesearchgate.net Derivatives of 1,3,5-triazine (B166579) have been synthesized incorporating the this compound moiety. chemimpex.comnih.gov These syntheses often proceed via nucleophilic substitution of a chlorine atom on the triazine ring with the secondary amine of the piperazine. For example, 2-(4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)ethanol hydrochloride is a commercially available derivative used in research. chemimpex.com The synthesis of such compounds highlights the utility of the piperazine nitrogen as a nucleophile to form stable C-N bonds with electrophilic triazine rings.

Formation of Amide and Carbamoyl (B1232498) Derivatives

The secondary amine of the piperazine ring in this compound can be acylated to form amide derivatives. This is typically achieved by reacting the piperazine with a carboxylic acid or its activated derivative, such as an acyl chloride. researchgate.net For instance, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine with 4-chlorobenzoyl chloride. researchgate.net Similarly, carbamoyl derivatives can be formed by reaction with isocyanates or carbamoyl chlorides. These reactions introduce a variety of substituents onto the piperazine ring, allowing for the fine-tuning of the molecule's properties. researchgate.net

Modification of the Ethanol Side Chain

Esterification and Etherification Reactions

The terminal hydroxyl group of the ethanol side chain in this compound is amenable to further chemical modification, primarily through esterification and etherification reactions.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. The Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This reaction allows for the introduction of a wide range of acyl groups to the ethanol side chain.

Etherification , the formation of an ether linkage, can be achieved through various methods, including the Williamson ether synthesis. organic-chemistry.org This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Another approach is reductive etherification. organic-chemistry.org These reactions enable the attachment of various alkyl or aryl groups to the oxygen atom of the ethanol side chain, further diversifying the chemical space of this compound derivatives.

Oxidation and Reduction of the Hydroxyl Group

The primary alcohol moiety of this compound can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Common oxidizing agents for converting primary alcohols include compounds based on chromium (VI), such as pyridinium (B92312) chlorochromate (PCC) for controlled oxidation to the aldehyde, or stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) for oxidation to the carboxylic acid. ucr.edu The synthesis of related piperazinyl acetic acids, for instance, implies the conversion of an ethanol side chain to a carboxylic acid. chemicalbook.comgoogle.com

Conversely, the corresponding aldehyde, 2-(4-Methylpiperazin-2-yl)acetaldehyde, can be reduced back to the parent alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is highly selective for carbonyl groups, leaving the piperazine ring intact. More robust reducing agents, such as lithium aluminum hydride (LiAlH₄), would also effectively perform this reduction.

Table 1: Summary of Oxidation and Reduction Reactions for the Hydroxyl Group

| Reaction Type | Reagent(s) | Product from this compound | General Conditions |

| Oxidation | Pyridinium Chlorochromate (PCC) | 2-(4-Methylpiperazin-2-yl)acetaldehyde | Anhydrous solvent (e.g., CH₂Cl₂) |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-(4-Methylpiperazin-2-yl)acetic acid | Basic, aqueous solution, followed by acidification |

| Oxidation | Jones Reagent (CrO₃ / H₂SO₄) | 2-(4-Methylpiperazin-2-yl)acetic acid | Acetone solvent |

| Reduction | Sodium Borohydride (NaBH₄) | This compound (from aldehyde) | Protic solvent (e.g., ethanol, water) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | This compound (from aldehyde/acid) | Anhydrous ether solvent |

Derivatization for Analytical Purposes

To facilitate analysis by methods such as gas chromatography (GC) or to determine enantiomeric purity, this compound can be chemically modified. Derivatization improves a compound's thermal stability and volatility for GC analysis and allows for the separation of enantiomers by converting them into diastereomers. wikipedia.orgwikipedia.org

Silylation for Enhanced Volatility

The presence of the polar hydroxyl group and the amine functionalities in this compound makes it non-volatile, leading to poor chromatographic performance in GC analysis. phenomenex.com Silylation is a common derivatization technique that replaces the active hydrogen atoms in the hydroxyl and secondary amine groups with a non-polar trimethylsilyl (B98337) (TMS) group. wikipedia.orgphenomenex.com This transformation reduces the molecule's polarity and boiling point, thereby increasing its volatility and making it suitable for GC-MS analysis. wikipedia.org

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). copernicus.org Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for sterically hindered groups. phenomenex.comcolostate.edu The reaction with a reagent like BSTFA would convert this compound into its more volatile O,N-bis(trimethylsilyl) derivative. The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Table 2: Common Silylating Reagents for GC Analysis

| Reagent Acronym | Full Name | Target Functional Groups | Notes |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Alcohols, phenols, carboxylic acids, amines | Very common and effective reagent. sigmaaldrich.com |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Alcohols, amines, carboxylic acids | Produces more volatile by-products than BSTFA. copernicus.org |

| TMCS | Trimethylchlorosilane | - | Used as a catalyst, often in a 1-10% mixture with other reagents to enhance reactivity. phenomenex.comcolostate.edu |

| TMSI | N-Trimethylsilylimidazole | Hydroxyl groups, carboxylic acids | Particularly reactive towards hydroxyl groups. phenomenex.com |

Chiral Derivatizing Reagents for Enantiomeric Separation

The carbon atom at the 2-position of the piperazine ring in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. Standard analytical techniques like HPLC or GC with non-chiral stationary phases cannot distinguish between enantiomers. wikipedia.org To resolve and quantify the individual enantiomers, a chiral derivatizing agent (CDA) is used. A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using standard chromatographic methods. wikipedia.org

For this compound, derivatization can occur at either the hydroxyl group or the secondary amine in the piperazine ring. Reagents like Mosher's acid chloride (MTPA-Cl) or α-methoxy-α-trifluoromethylphenylacetic acid react with the alcohol to form diastereomeric esters. wikipedia.org Alternatively, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) can react with the secondary amine to form diastereomeric amides. The selection of a CDA is critical for achieving good separation and accurate quantification of the enantiomers. nih.gov

Table 3: Chiral Derivatizing Reagents for Enantiomeric Resolution

| Reagent | Target Functional Group | Principle |

| Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | Forms diastereomeric esters or amides. The resulting diastereomers can be distinguished by NMR or separated by chromatography. wikipedia.org |

| Marfey's Reagent (FDAA) | Primary and Secondary Amines | Forms diastereomeric derivatives that often have strong UV absorbance, facilitating detection by HPLC. nih.gov |

| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Alcohols, Amines | Reacts to form diastereomeric esters/amides, enabling separation. wikipedia.org |

| 1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amines, Alcohols | A versatile reagent that forms fluorescent diastereomers, allowing for sensitive detection. nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 4 Methylpiperazin 2 Yl Ethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of a molecule can be determined.

The protons on the piperazine (B1678402) ring typically appear as a complex series of multiplets in the range of δ 2.0-3.5 ppm. The presence of two different substituents on the piperazine ring (a methyl group at N-4 and an ethanol (B145695) group at C-2) renders all the ring protons diastereotopic, leading to a more complex splitting pattern. The N-methyl group is expected to appear as a singlet at approximately δ 2.2-2.4 ppm. nih.gov The protons of the ethanol side chain will also give characteristic signals. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would likely resonate around δ 3.5-3.7 ppm, while the methylene protons attached to the piperazine ring (-CH-CH₂-) would appear further upfield. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Estimated ¹H NMR Chemical Shifts for 2-(4-Methylpiperazin-2-yl)ethanol

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.2 - 2.4 | s |

| Piperazine ring protons (C2, C3, C5, C6) | 2.0 - 3.5 | m |

| -CH₂-OH | 3.5 - 3.7 | t |

| -CH-CH₂- | 2.4 - 2.6 | m |

| -OH | Variable | br s |

Note: This table represents estimated values based on analogous compounds. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the N-methyl carbon, the piperazine ring carbons, and the carbons of the ethanol side chain.

Based on data for similar piperazine derivatives, the N-methyl carbon is expected to resonate at approximately δ 46 ppm. The carbons of the piperazine ring will appear in the region of δ 45-60 ppm. rsc.org The carbon atom at the C-2 position, being substituted with the ethanol group, will have a chemical shift influenced by both the nitrogen and the hydroxyl group. The carbons of the ethanol side chain are anticipated at around δ 60-68 ppm for the carbon bearing the hydroxyl group (-CH₂OH) and in the region of δ 30-40 ppm for the other methylene carbon.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~ 46 |

| Piperazine ring C-2 | ~ 55 - 60 |

| Piperazine ring C-3, C-5, C-6 | ~ 45 - 55 |

| -CH₂-OH | ~ 60 - 68 |

| -CH-CH₂- | ~ 30 - 40 |

Note: This table represents estimated values based on analogous compounds.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of derivatives of this compound, advanced NMR techniques are indispensable.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the piperazine ring and the ethanol side chain. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances. rsc.orgnih.gov HMBC (Heteronuclear Multiple Bond Correlation) experiments can further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly useful for determining the spatial proximity of protons. In the context of this compound derivatives, NOESY can be used to establish the relative stereochemistry at the C-2 position of the piperazine ring. For instance, correlations between the protons of the N-methyl group and specific protons on the piperazine ring can help to define the conformation of the ring and the orientation of the substituents. rsc.org Studies on substituted piperazine-2,5-diones have shown that simple NMR analyses, including 2D techniques, can effectively identify cis and trans isomers. chemrxiv.org

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For novel derivatives of this compound, obtaining an exact mass measurement is a critical step in confirming their identity. acgpubs.org The technique is widely used in the characterization of new piperazine derivatives, providing confidence in the assigned structures. nih.gov

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. For this compound, the fragmentation is expected to be initiated by ionization, typically at one of the nitrogen atoms.

The most characteristic fragmentation of N-alkylpiperazines involves the cleavage of the bonds alpha to the nitrogen atoms. libretexts.org A common fragmentation pathway for piperazine derivatives is the loss of the N-methylpiperazine moiety or fragments thereof. rsc.org For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperazine ring, leading to the formation of a stable piperazinyl-methyl cation.

Ring fragmentation: Cleavage of the piperazine ring itself, leading to various smaller charged fragments. The presence of the N-methyl group will influence the fragmentation, often leading to a prominent ion corresponding to the N-methylpiperazine ring or its fragments. researchgate.net

Loss of the ethanol side chain: Cleavage of the bond between the piperazine ring and the ethanol side chain.

Loss of water: Dehydration from the ethanol moiety is also a possible fragmentation pathway, especially in electron ionization (EI) mass spectrometry. docbrown.info

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 144 | [C₇H₁₆N₂O]⁺ | Molecular Ion |

| 113 | [C₆H₁₃N₂]⁺ | Loss of -CH₂OH |

| 100 | [C₅H₁₂N₂]⁺ | N-methylpiperazine cation |

| 83 | [C₅H₉N]⁺ | Fragment from piperazine ring cleavage |

| 70 | [C₄H₈N]⁺ | Fragment from piperazine ring cleavage |

Note: This table represents predicted fragment ions and their proposed structures.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a powerful tool for determining the molecular weight of compounds and gaining insight into their structural fragments. This soft ionization technique is particularly well-suited for polar molecules like the derivatives of this compound, as it typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, directly providing the molecular mass.

In the analysis of various piperazine derivatives, High-Resolution Mass Spectrometry (HRMS) with ESI has been instrumental. For instance, in the characterization of 2-(4-(2-(arylthio)ethyl)piperazinyl)acetonitrile derivatives, ESI-HRMS was used to confirm the elemental composition of the synthesized compounds. The observed m/z values for the protonated molecules were found to be in close agreement with the calculated theoretical values, confirming the successful synthesis. mdpi.com

For example, the following data was obtained for several derivatives:

2-(4-(2-((4-bromophenyl)thio)ethyl)piperazinyl)acetonitrile (2e): [M+H]⁺ calculated for C₁₄H₁₉BrN₃S: 340.0483; found: 340.0487. mdpi.com

2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile (2f): [M+H]⁺ calculated for C₁₄H₁₉ClN₃S: 296.0988; found: 296.0992. mdpi.com

2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile (2j): [M+H]⁺ calculated for C₁₅H₂₂N₃S: 276.1534; found: 276.1538. mdpi.com

2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazinyl)acetonitrile (2ab): [M+H]⁺ calculated for C₁₅H₂₀N₅S: 302.1439; found: 302.1443. mdpi.com

Predicted collision cross-section (CCS) values for the parent compound, 2-[(2S)-4-methylpiperazin-2-yl]ethanol, have also been calculated for various adducts, providing further data for its identification. uni.lu These predictions include values for [M+H]⁺, [M+Na]⁺, and other common adducts. uni.lu The mass to charge ratio (m/z) for the protonated molecule [M+H]⁺ of 2-(pyridin-4-yl)ethanol has been recorded at 124.0756903685. massbank.eu

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 2-(4-(2-((4-bromophenyl)thio)ethyl)piperazinyl)acetonitrile | C₁₄H₁₉BrN₃S | 340.0483 | 340.0487 | mdpi.com |

| 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | C₁₄H₁₉ClN₃S | 296.0988 | 296.0992 | mdpi.com |

| 2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile | C₁₅H₂₂N₃S | 276.1534 | 276.1538 | mdpi.com |

| 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazinyl)acetonitrile | C₁₅H₂₀N₅S | 302.1439 | 302.1443 | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different bonds.

For derivatives of this compound, the IR spectrum provides clear evidence for the presence of key functional groups. The broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the ethanol hydroxyl group. The C-H stretching vibrations of the aliphatic methyl and methylene groups typically appear in the 2950-2850 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring are expected in the 1250-1020 cm⁻¹ range.

In a study of ethanol conformers, low-temperature FTIR spectra were recorded in the 2800-4000 cm⁻¹ range to analyze C-H stretching vibrations. sapub.org The interpretation of these spectra was aided by computational methods to account for anharmonicity and Fermi resonances. sapub.org For more complex derivatives, such as those incorporating aromatic rings or other functional groups, additional characteristic peaks will be observed. For example, in a study of a 1,2,4-triazole (B32235) derivative with a piperazine moiety, the structure of the new Mannich base was assigned in part by its IR spectrum. mdpi.com Comprehensive FT-IR spectral libraries, such as the Aldrich FT-IR Collection, contain a vast number of spectra for pure compounds and serve as valuable resources for comparative analysis. thermofisher.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3400-3200 (broad) | sapub.org |

| Aliphatic C-H | Stretching | 2950-2850 | sapub.org |

| Tertiary Amine (C-N) | Stretching | 1250-1020 | mdpi.com |

| C-O | Stretching | 1260-1000 | sapub.org |

X-ray Diffraction Analysis

For chiral molecules such as this compound, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. By analyzing the diffraction pattern of a single, well-ordered crystal, a detailed electron density map can be constructed, from which the exact spatial arrangement of each atom can be determined. This is crucial for understanding the stereochemistry of the molecule, which can have a profound impact on its biological activity and physical properties. For example, in a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, single-crystal X-ray diffraction was used to determine its molecular and crystal structures. nih.gov

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In the case of this compound derivatives, the hydroxyl group and the nitrogen atoms of the piperazine ring are capable of participating in hydrogen bonding, which can significantly influence the crystal packing. Analysis of the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed the presence of very weak non-classical C—H⋯O hydrogen bonds. nih.gov

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). This is a fundamental technique used to confirm the purity and composition of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the assigned structure.

For this compound (C₇H₁₆N₂O), the theoretical elemental composition would be:

Carbon: 58.29%

Hydrogen: 11.18%

Nitrogen: 19.43%

Oxygen: 11.10%

Experimental data from elemental analysis of synthesized derivatives of this compound would be expected to be within ±0.4% of the calculated theoretical values to be considered acceptable. This technique is routinely reported in the characterization of novel compounds. nih.gov

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 58.29% |

| Hydrogen (H) | 1.01 | 16 | 16.16 | 11.18% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 19.43% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 11.10% |

| Total | 144.25 | 100.00% |

Computational Chemistry and in Silico Studies of 2 4 Methylpiperazin 2 Yl Ethanol Derivatives

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of piperazine (B1678402) derivatives. These calculations offer a detailed understanding of the molecule at the quantum level, which is crucial for predicting its behavior in chemical reactions and biological systems.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of 2-(4-methylpiperazin-2-yl)ethanol derivatives are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity, while a smaller gap indicates a molecule that is more readily polarized and reactive. mdpi.com

In derivatives of this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring, making them susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the carbon skeleton and any electron-withdrawing substituents, indicating the sites prone to nucleophilic attack.

Computational studies on similar piperazine-containing compounds have demonstrated that the nature and position of substituents can significantly modulate the HOMO-LUMO gap. For instance, the introduction of electron-donating groups tends to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. This fine-tuning of the electronic structure is a key strategy in the rational design of molecules with desired reactivity and properties.

Table 1: Representative Frontier Orbital Energies for a Hypothetical this compound Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The values in this table are illustrative and represent typical ranges observed for similar heterocyclic compounds in DFT calculations.

Prediction of Reactive Sites (Fukui Function Analysis)

Fukui function analysis is a conceptual DFT tool used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. This analysis is based on the change in electron density at a particular site when an electron is added to or removed from the molecule.

For derivatives of this compound, Fukui function calculations can pinpoint specific atoms that are most likely to participate in chemical reactions. The nitrogen atoms of the piperazine ring are often identified as primary sites for electrophilic attack due to their lone pairs of electrons. The prediction of these reactive sites is invaluable for understanding the chemical behavior of these compounds and for designing synthetic routes or predicting metabolic pathways. The analysis can also highlight the influence of various substituents on the reactivity of the core piperazine structure.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Quantum chemical calculations can simulate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations are instrumental in the structural elucidation of newly synthesized derivatives of this compound and in the interpretation of experimental spectroscopic data.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of complex spectra, especially for molecules with multiple stereoisomers or complex conformational equilibria. For piperazine derivatives, calculated NMR data can help to distinguish between different conformers of the piperazine ring. rsc.org

IR Spectroscopy: Simulated IR spectra provide information about the vibrational modes of the molecule. By comparing the calculated frequencies and intensities with experimental data, researchers can confirm the presence of specific functional groups and gain insights into the molecular structure and bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. This information is useful for understanding the electronic structure and for designing molecules with specific photophysical properties. For some piperazine-thiophene hybrids, TD-DFT has shown a strong dependence of the UV spectra on the solvent, highlighting the role of the environment on the electronic properties. bohrium.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound derivatives, complementing the static picture provided by quantum chemical calculations. These methods are particularly useful for exploring the conformational landscape and the interactions of these molecules with biological macromolecules.

Conformational Analysis and Energy Landscapes

Conformational analysis studies on 2-substituted piperazines have shown that the preference for axial or equatorial substitution is dependent on the nature of the substituent and the substitution pattern on the nitrogen atoms. nih.gov For some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred. nih.gov In certain cases, intramolecular hydrogen bonding can further stabilize a particular conformation. nih.gov Understanding the conformational preferences and the energy barriers between different conformers is crucial, as the bioactive conformation of a molecule when it binds to a receptor may not be its lowest energy conformation in solution. nih.gov

Molecular mechanics and molecular dynamics simulations can be used to map the potential energy surface of these molecules, identifying the most stable conformers and the transition states that connect them. This information provides a detailed understanding of the molecule's flexibility and the distribution of its conformational states.

Ligand-Protein Binding Interactions

In silico docking and molecular dynamics (MD) simulations are powerful tools for investigating the potential binding of this compound derivatives to protein targets. These methods are widely used in drug discovery to predict the binding mode and affinity of small molecules to receptors, enzymes, and other biological macromolecules.

Docking studies involve placing the ligand into the binding site of a protein and scoring the different poses based on their predicted binding energy. This allows for the identification of the most likely binding conformation and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on piperazine derivatives targeting the sigma-1 receptor have used docking to elucidate the binding mode and identify crucial amino acid residues for interaction. nih.govnih.gov

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the binding process, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. MD simulations can reveal subtle changes in the protein structure upon ligand binding and can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity. nih.govmdpi.com

Table 2: Key Interactions of a Hypothetical this compound Derivative with a Target Protein from a Docking Study

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond | 2.8 |

| TYR 350 | π-π Stacking | 4.5 |

| LEU 280 | Hydrophobic | 3.9 |

| PHE 345 | Hydrophobic | 4.2 |

Note: This table presents a hypothetical example of the types of interactions and data that can be obtained from molecular docking studies.

The insights gained from these computational studies are invaluable for the structure-based design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

In Silico Prediction of Biological Activity

The prediction of biological activity through computational, or in silico, methods is a cornerstone of modern drug development, allowing researchers to estimate a compound's potential therapeutic effects before engaging in costly and time-consuming laboratory experiments. These methods leverage computer algorithms and models to analyze a molecule's structure and predict its interactions with biological targets. However, no specific in silico predictions of biological activity for this compound or its derivatives have been published in the available scientific literature.

Pharmacological Screening and Drug-likeness Parameters (e.g., Lipinski's Rule of Five)

Pharmacological screening using computational tools helps to prioritize compounds with a higher probability of success as drugs. A key part of this is assessing "drug-likeness," often guided by principles like Lipinski's Rule of Five. This rule evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability.

There is no available data from scientific studies that applies Lipinski's Rule of Five or other drug-likeness parameters specifically to this compound or a series of its derivatives. Therefore, a data table of these parameters cannot be generated based on existing research.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. This process is crucial for identifying initial "hit" compounds, which can then be chemically modified in a process called lead optimization to improve their potency, selectivity, and pharmacokinetic properties.

A search for virtual screening campaigns or lead optimization studies involving this compound as a scaffold or one of its derivatives did not yield any specific results. The application of these methods to this particular compound series has not been documented in public research databases.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies are vital for understanding how specific structural features of a molecule contribute to its biological activity. By analyzing a series of related compounds, researchers can build computational models (like Quantitative Structure-Activity Relationship, or QSAR models) that predict the activity of new, unsynthesized derivatives. This guides medicinal chemists in designing more effective molecules.

There are no published computational SAR or QSAR studies focused on a series of this compound derivatives. Such research would be necessary to create predictive models for this chemical class, but it appears this work has not been undertaken or shared in the public domain.

Biological Activities and Mechanistic Studies of 2 4 Methylpiperazin 2 Yl Ethanol Derivatives

Antimicrobial and Antifungal Activities

The proliferation of drug-resistant microbial and fungal strains necessitates the urgent development of novel therapeutic agents. Derivatives of 2-(4-methylpiperazin-2-yl)ethanol have demonstrated considerable potential in this area, exhibiting a wide range of activity against various pathogens. The piperazine (B1678402) core is a well-established pharmacophore in numerous antimicrobial drugs, and its incorporation into new molecular frameworks continues to yield promising results.

Antibacterial Efficacy against Specific Strains (e.g., S. aureus, E. coli, P. aeruginosa)

Derivatives of this compound have shown notable efficacy against both Gram-positive and Gram-negative bacteria, including clinically significant strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

For instance, a novel rhein-based derivative incorporating a piperazine moiety, RH17, has demonstrated potent antibacterial activity against various isolates of S. aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL. mdpi.com This particular derivative was also found to effectively disrupt the stability of the bacterial membrane and hinder the formation of biofilms, which are crucial for bacterial survival and resistance. mdpi.com In another study, a series of N,N′-disubstituted piperazines was synthesized, with one compound exhibiting a significant zone of inhibition of 38 mm and a MIC value of 16 μg/mL against S. aureus. mdpi.com Furthermore, research into piperazine-based phthalimide (B116566) derivatives has yielded compounds with promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen, with one derivative displaying a MIC of 45±0.15 µg/mL. researchgate.net

The antibacterial prowess of these derivatives extends to Gram-negative bacteria as well. A series of N,N′-disubstituted piperazines has shown significant activity against E. coli, with certain compounds achieving a MIC of 8 μg/mL. mdpi.com Moreover, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been reported to be effective against extended-spectrum-β-lactamase (ESBL)-producing E. coli, with two compounds in the series showing particularly high activity. mdpi.com

Against the opportunistic pathogen P. aeruginosa, known for its intrinsic and acquired resistance mechanisms, piperazine derivatives have also made a mark. A study focusing on piperazine hybridized coumarin (B35378) indolylcyanoenones identified a derivative that exhibited remarkable inhibition of P. aeruginosa with a low MIC of 1 μg/mL, a potency four times greater than the commonly used antibiotic norfloxacin. nih.gov

Antibacterial Efficacy of Selected this compound Derivatives

| Derivative Type | Target Strain | Efficacy (MIC/Inhibition Zone) |

|---|---|---|

| Rhein-based derivative (RH17) | S. aureus | 8-16 μg/mL mdpi.com |

| N,N′-disubstituted piperazine | S. aureus | 38 mm inhibition zone, 16 μg/mL mdpi.com |

| Piperazine-based phthalimide | MRSA | 45±0.15 µg/mL researchgate.net |

| N,N′-disubstituted piperazine | E. coli | 8 μg/mL mdpi.com |

| Piperazine hybridized coumarin indolylcyanoenone | P. aeruginosa | 1 μg/mL nih.gov |

Antifungal Efficacy against Specific Strains (e.g., C. albicans)

In the realm of antifungal agents, derivatives of this compound have shown particular promise against Candida albicans, a prevalent opportunistic fungal pathogen in humans.

Antifungal Efficacy of (1-aryloxy-2-hydroxypropyl)-phenylpiperazine Derivatives

| Target Strain | Activity |

|---|---|

| C. albicans | Inhibition of morphological transition nih.gov |

| C. albicans | Inhibition of biofilm formation nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial and antifungal properties of this compound derivatives are attributed to a variety of mechanisms of action.

A predominant mechanism involves the disruption of the microbial cell membrane. Research has demonstrated that these compounds can enhance the permeability of the cell membrane, which leads to the leakage of essential intracellular contents and ultimately results in cell death. mdpi.comresearchgate.net For example, the rhein-based derivative RH17 was shown to compromise the membrane stability of S. aureus. mdpi.com In a similar vein, a piperazine-based phthalimide derivative was observed through scanning electron microscopy to inflict damage upon the membrane of MRSA. researchgate.net

Another potential mechanism of action is the inhibition of vital microbial enzymes. Docking studies have indicated that some piperazine derivatives may function as inhibitors of enoyl-ACP reductase, an enzyme that is indispensable for the synthesis of fatty acids in bacteria. mdpi.com

In the context of their antifungal activity against C. albicans, the mechanism appears to be linked to the disruption of morphological transitions, specifically the switch from yeast to hyphae, which is a key determinant of its virulence. nih.gov This points to a more targeted mechanism of action that goes beyond simple membrane disruption.

Anti-inflammatory Properties

Beyond their antimicrobial capabilities, derivatives of this compound have also been explored for their potential anti-inflammatory effects.

Inhibition of Lipoxygenase

Lipoxygenases (LOX) are enzymes that have a pivotal role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Consequently, the inhibition of LOX is a significant strategy in the development of anti-inflammatory medications.

Although direct research on this compound derivatives as LOX inhibitors is not extensive, related compounds containing a piperazine moiety have shown potential in this area. For instance, a study on piperine (B192125) and its derivatives revealed that these compounds could inhibit LOX by binding to its active site. nih.gov While not a direct derivative of the primary compound of interest, this finding underscores the potential of the piperazine scaffold in the design of effective LOX inhibitors.

Modulation of Inflammatory Pathways (e.g., Histamine (B1213489) H4 Receptor Inverse Agonism)

The histamine H4 receptor (H4R) has emerged as a crucial target for modulating inflammatory and immune responses. This receptor is predominantly expressed on immune cells, and its activation is implicated in a variety of inflammatory conditions.

Derivatives of this compound have been investigated as ligands for the H4R. Certain piperazine derivatives have been identified as antagonists or inverse agonists of the H4R. nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but produces the opposite pharmacological effect. By functioning as inverse agonists at the H4R, these derivatives can diminish the receptor's constitutive activity, thereby leading to a reduction in inflammatory signaling. The histamine H4 receptor has been recognized as a viable target for treating inflammatory and immune diseases, and H4R ligands have demonstrated the ability to reduce inflammation. nih.gov

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds. mdpi.commdpi.com The injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse initiates a localized, acute, and well-characterized inflammatory response. mdpi.commdpi.com This response is biphasic, involving the release of early inflammatory mediators such as histamine and serotonin, followed by a later phase dominated by the production of prostaglandins (B1171923) and the infiltration of polymorphonuclear leukocytes. mdpi.com